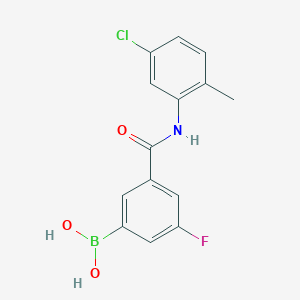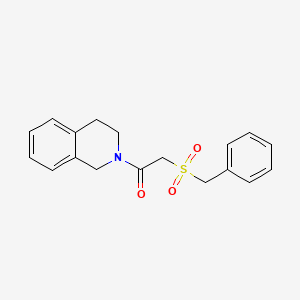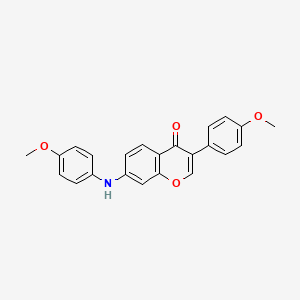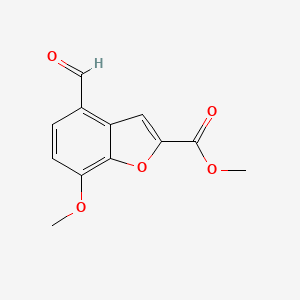
5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C14H12BClFNO3 and its molecular weight is 307.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Halogenated Benzene Derivatives
Halogenated benzene derivatives, similar to 5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid, have been synthesized for various applications. For instance, Chapman et al. (1968) discussed the preparation of halogenated benzene derivatives using polyphosphoric acid and further reactions to form amino-alcohols and 2-chloroethylamines (Chapman, Clarke, & Sawhney, 1968).
Fluorine-19 NMR Studies
The interaction of fluorine-substituted benzeneboronic acids with enzymes has been studied using NMR techniques. London and Gabel (1994) investigated this interaction, revealing insights into the dissociation rate constants and binding mechanisms (London & Gabel, 1994).
Synthesis of Heterocyclic Scaffolds
The compound has potential use in the synthesis of various nitrogenous heterocycles. Křupková et al. (2013) described the use of similar compounds in preparing benzimidazoles, benzotriazoles, quinoxalinones, and other structures, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Advanced Materials and Catalysis
- Chiral Stationary Phases in HPLC: Derivatives of 5-chloro-2-methylphenylcarbamoyl groups have been used to create chiral stationary phases for high-performance liquid chromatography. Chankvetadze et al. (1997) developed carbamates of cellulose and amylose for enantioseparation, showing how substituents like chlorine and fluorine can affect chiral discrimination (Chankvetadze et al., 1997).
Biological and Medicinal Research
Anti-Inflammatory and Cytotoxic Agents
Halogenated benzoxazole derivatives, related to the compound , have been explored for their potential as anti-inflammatory and cytotoxic agents. Thakral et al. (2022) synthesized and evaluated various derivatives for these activities, contributing to the understanding of how these compounds interact with biological targets (Thakral et al., 2022).
Exploring Fluorescence Quenching Mechanisms
The fluorescence quenching of chloro- and fluoro-substituted phenylboronic acids has been studied to understand their interaction with quenchers. Geethanjali, Nagaraja, and Melavanki (2015) used steady-state fluorescence measurements to investigate this aspect, providing insights into the static quenching mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).
Organic Synthesis and Material Science
- Synthesis of Organic Intermediates: The synthesis process of related boronic acids, such as 3-borono-5-fluorobenzoic acid, involves utilizing organic lithium reagents and oxidation reactions. Sun et al. (2015) described the synthesis route, highlighting its industrial feasibility due to the simplicity and cost-effectiveness of the process (Sun, Ying, Yao-lan, Rui, & Chun-shen, 2015).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation .
Biochemical Pathways
The compound affects the biochemical pathway of hydromethylation . Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety and Hazards
Safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, 5-Chloro-2-methylphenol has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZMYDDUWRSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)



![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)
![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)
